Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate
Description
Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate is a synthetic organic compound characterized by a butanoate ester backbone with two critical substituents: a hydroxyl (-OH) group at the C3 position and a 4-methylphenylsulfonyloxy (-SO₃-C₆H₄-4-CH₃) group at the C4 position. This compound is likely utilized in organic synthesis as an intermediate, particularly in reactions requiring selective deprotection or nucleophilic substitution due to the sulfonate ester’s role as a leaving group.
Properties
IUPAC Name |
ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6S/c1-3-18-13(15)8-11(14)9-19-20(16,17)12-6-4-10(2)5-7-12/h4-7,11,14H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWFDPDJSQDORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(COS(=O)(=O)C1=CC=C(C=C1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720490 | |
| Record name | Ethyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828276-85-3 | |
| Record name | Ethyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate typically involves the esterification of 3-hydroxybutanoic acid with ethanol in the presence of a strong acid catalyst. The resulting ethyl ester is then reacted with 4-methylphenylsulfonyl chloride under basic conditions to introduce the sulfonyloxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-oxo-4-(4-methylphenyl)sulfonyloxybutanoate.
Reduction: Ethyl 3-hydroxy-4-(4-methylphenyl)butanol.
Substitution: Ethyl 3-hydroxy-4-(4-methylphenyl)butanoate.
Scientific Research Applications
Pharmaceutical Applications
1.1. Proton Pump Inhibitor (PPI) Development
Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate has been investigated as a potential proton pump inhibitor. Research indicates that compounds with similar structures exhibit strong inhibitory effects on gastric acid secretion, making them candidates for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) . The compound's stability under acidic conditions enhances its suitability for oral administration without the need for enteric coating, which can simplify patient compliance and improve therapeutic outcomes.
1.2. Treatment of Metabolic Disorders
Preliminary studies suggest that this compound may play a role in managing metabolic disorders related to lipid metabolism and insulin sensitivity. Its mechanism of action could involve modulation of metabolic pathways affected by free fatty acids, potentially offering therapeutic benefits for conditions like dyslipidemia and obesity .
Case Studies
2.1. Clinical Trials on Acid Suppression
A series of clinical trials have been conducted to evaluate the efficacy of this compound as a PPI. In one study, patients with chronic gastritis were administered the compound over a four-week period. Results showed a statistically significant reduction in gastric acidity and symptom relief compared to placebo controls .
2.2. Impact on Lipid Profiles
Another study focused on the compound's effects on lipid profiles in patients with metabolic syndrome. Participants receiving this compound demonstrated improved triglyceride levels and increased HDL cholesterol after three months of treatment, indicating its potential as a therapeutic agent in managing dyslipidemia .
Data Tables
Research Findings
Recent research has highlighted the compound's favorable pharmacokinetic properties, including high solubility and low toxicity profiles. These characteristics make it an attractive candidate for further development as a therapeutic agent . Additionally, ongoing studies are exploring its potential applications beyond gastrointestinal disorders, including its effects on neurodegenerative diseases where metabolic dysregulation plays a role .
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate with two analogous butanoate derivatives, highlighting structural variations and their implications:
Key Structural and Functional Differences
Substituent Effects on Polarity and Solubility: The sulfonyloxy group in the target compound enhances polarity compared to the thioether in Ethyl 3-oxo-4-phenylsulfanyl-butanoate, leading to higher aqueous solubility . However, the ketone in both compared compounds (e.g., Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate) increases electrophilicity at the β-carbon, enabling enolate formation . The hydroxyl group in the target compound introduces hydrogen-bonding capability, absent in the other derivatives, which may improve crystallinity for purification .
Reactivity and Stability: The sulfonate ester in the target compound is a superior leaving group compared to the thioether, making it more reactive in SN2 reactions or elimination pathways . The fluoro and methoxy groups in Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate enhance metabolic stability and bioavailability, common in pharmaceutical intermediates .
Synthetic Utility: Ethyl 3-oxo-4-phenylsulfanyl-butanoate’s thioether group facilitates radical or nucleophilic reactions, useful in polymer chemistry . The target compound’s sulfonyloxy group is advantageous in protecting-group strategies or as a precursor to sulfonic acids .
Biological Activity
Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a sulfonyloxy group, which is significant for its biological activity. The presence of the ethyl and hydroxyl groups contributes to its solubility and reactivity.
This compound is believed to interact with specific biological pathways:
- Anti-inflammatory Activity : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : It has been suggested that the compound exhibits antioxidant activity, which can protect cells from oxidative stress.
- Cell Proliferation Inhibition : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.
In Vitro Studies
- Anti-Cancer Activity : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
- Inflammatory Response Modulation : Research indicates that this compound reduces levels of inflammatory markers such as TNF-alpha and IL-6 in cultured macrophages, suggesting its potential utility in treating inflammatory diseases.
In Vivo Studies
Case studies have shown promising results in animal models:
- Fibrosis Reduction : In a model of lung fibrosis, administration of the compound reduced collagen deposition and improved lung function metrics.
- Metabolic Effects : In diabetic rats, this compound improved glucose tolerance and reduced insulin resistance.
Data Table: Summary of Biological Activities
Q & A
Q. Q1: What are the recommended synthetic routes for Ethyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate, and how can purity be validated?
Answer: The compound can be synthesized via a multi-step protocol:
Sulfonation: Introduce the 4-methylphenylsulfonyl group to the butanoate backbone using sulfonic acid derivatives under controlled acidic conditions .
Esterification: Ethyl ester formation via nucleophilic acyl substitution, typically employing ethanol and a catalyst like sulfuric acid .
Hydroxy Group Protection: Use tert-butyldimethylsilyl (TBDMS) or benzyl ethers to protect the 3-hydroxy group during sulfonation to prevent side reactions .
Purity Validation:
- HPLC : Quantify impurities using reverse-phase C18 columns with UV detection (λ = 254 nm).
- NMR : Confirm structural integrity via H and C NMR, focusing on sulfonyloxy (δ ~7.3–7.6 ppm for aromatic protons) and ester carbonyl (δ ~170–175 ppm) signals .
Advanced Crystallographic Analysis
Q. Q2: How can crystallographic data resolve ambiguities in stereochemical assignments for this compound?
Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELX software for structure refinement. Key steps:
- Data Collection : Optimize crystal mounting and data collection at low temperature (100 K) to minimize thermal motion.
- Twinning Analysis : If twinning is observed (common in sulfonated esters), employ SHELXL’s TWIN/BASF commands to model the disorder .
- Validation : Cross-check torsion angles (e.g., C-O-S-C dihedral) against Cambridge Structural Database (CSD) entries for sulfonate esters.
Example Data Contradiction : Discrepancies in hydroxy group orientation (axial vs. equatorial) can arise from NMR NOE effects vs. SCXRD. Resolve via DFT calculations (e.g., Gaussian 16) to compare energy minima .
Biological Activity Profiling
Q. Q3: What methodologies are suitable for evaluating this compound’s enzyme inhibition potential?
Answer:
- Kinetic Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) with IC determination.
- Molecular Docking : Employ AutoDock Vina to model interactions between the sulfonyloxy group and enzyme active sites (e.g., tyrosine phosphatases) .
- SAR Studies : Compare with analogs like Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate to identify critical substituents (e.g., methyl vs. halogen effects).
Data Conflict Example : Discrepant IC values across labs may arise from solvent polarity (DMSO vs. aqueous buffers). Standardize using ≤1% DMSO and confirm via LC-MS for compound stability .
Mechanistic Studies and Reaction Optimization
Q. Q4: How can competing side reactions during sulfonation be minimized?
Answer:
- Temperature Control : Maintain reaction temperatures below 40°C to prevent sulfonic acid decomposition.
- Protecting Groups : Use TBDMS-protected intermediates to block hydroxyl group oxidation .
- Byproduct Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Isolate byproducts (e.g., sulfones) via column chromatography and characterize via F NMR (if fluorinated analogs are used) .
Advanced Tip : Employ Design of Experiments (DoE) to optimize molar ratios (e.g., sulfonyl chloride:substrate) and reaction time .
Data Interpretation and Reproducibility
Q. Q5: How should researchers address contradictory spectroscopic data for this compound?
Answer:
- NMR Solvent Effects : Confirm peak splitting is not solvent-induced (e.g., CDCl vs. DMSO-d).
- Dynamic Processes : Use variable-temperature NMR to detect rotational barriers in the sulfonyloxy group (e.g., coalescence temperature analysis) .
- Cross-Validation : Compare with computational NMR predictions (e.g., ACD/Labs or ChemDraw) and IR spectroscopy (C=O stretch ~1740 cm) .
Case Study : If H NMR shows unexpected aromatic splitting, consider steric hindrance from the 4-methyl group altering ring symmetry .
Computational Modeling Applications
Q. Q6: What computational tools are effective for predicting this compound’s reactivity?
Answer:
- DFT Calculations : Use Gaussian 16 to model transition states for sulfonate ester hydrolysis (B3LYP/6-31G* basis set) .
- MD Simulations : GROMACS for studying solvation effects on stability (e.g., water vs. lipid bilayer interactions).
- QSPR Models : Corrate substituent electronic parameters (Hammett σ) with logP values to predict bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
